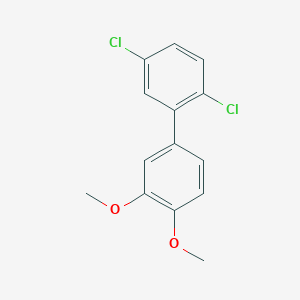
2,5-Dichloro-3',4'-dimethoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivativeThese compounds are known for their environmental persistence and potential adverse health effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl can be achieved through nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide. This reaction provides good to excellent yields of the desired methoxylated products . Another method involves Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids .
Industrial Production Methods
Industrial production methods for PCBs, including 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl, typically involve large-scale chemical synthesis using similar nucleophilic aromatic substitution and coupling reactions. These methods are designed to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: This reaction typically involves the reduction of the chlorinated biphenyl rings.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where methoxy groups are introduced.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Hydroxylated PCBs (OH-PCBs).
Reduction: Dechlorinated biphenyls.
Substitution: Methoxylated biphenyls.
Applications De Recherche Scientifique
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its metabolism and toxicity.
Medicine: Studied for its potential health effects, including its role in cancer and other diseases.
Industry: Used in the production of other chemical compounds and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl involves its metabolism by cytochrome P450 enzymes to form hydroxylated metabolites. These metabolites can interact with various molecular targets and pathways, leading to potential toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2,5-Dichloro-3’,4’-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the biphenyl rings makes it a valuable compound for studying the effects of these substituents on the behavior of PCBs .
Propriétés
Numéro CAS |
66175-49-3 |
|---|---|
Formule moléculaire |
C14H12Cl2O2 |
Poids moléculaire |
283.1 g/mol |
Nom IUPAC |
1,4-dichloro-2-(3,4-dimethoxyphenyl)benzene |
InChI |
InChI=1S/C14H12Cl2O2/c1-17-13-6-3-9(7-14(13)18-2)11-8-10(15)4-5-12(11)16/h3-8H,1-2H3 |
Clé InChI |
QIPHGBOZWLJNLX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





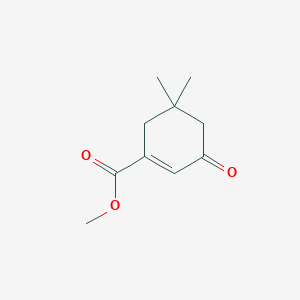
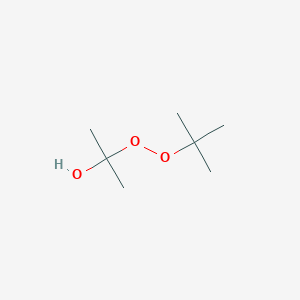


![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
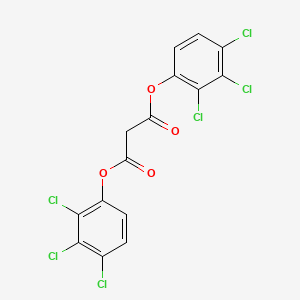
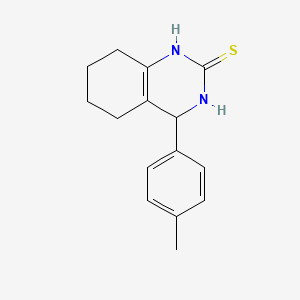
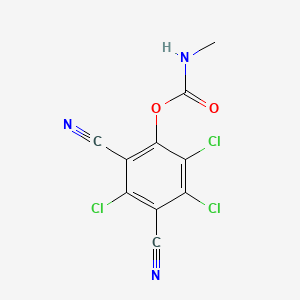
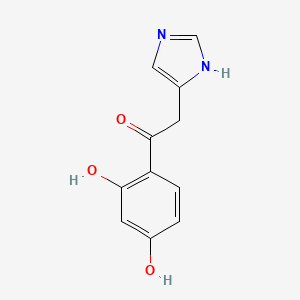
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)

